molecular formula C10H16BClN2O2 B13855982 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid Hydrochloride Salt (Technical Grade)

6-(Piperidin-1-yl)pyridin-3-ylboronic Acid Hydrochloride Salt (Technical Grade)

Cat. No.: B13855982
M. Wt: 242.51 g/mol
InChI Key: HYGSTBPJSBGDTD-UHFFFAOYSA-N
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Description

6-(Piperidin-1-yl)pyridin-3-ylboronic Acid Hydrochloride Salt (Technical Grade) is a boronic acid derivative with the molecular formula C10H15BN2O2 • HCl and a molecular weight of 206.043646 g/mol . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid Hydrochloride Salt typically involves the reaction of 6-(Piperidin-1-yl)pyridine with boronic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the boronic acid derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the product. The compound is then purified and converted into its hydrochloride salt form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-1-yl)pyridin-3-ylboronic Acid Hydrochloride Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced boronic acid derivatives .

Scientific Research Applications

6-(Piperidin-1-yl)pyridin-3-ylboronic Acid Hydrochloride Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid Hydrochloride Salt involves its interaction with molecular targets and pathways. The compound can form covalent bonds with specific biomolecules, leading to changes in their structure and function. This interaction can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Piperidin-1-yl)pyridin-3-ylboronic Acid Hydrochloride Salt is unique due to its specific structure and reactivity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial processes .

Properties

Molecular Formula

C10H16BClN2O2

Molecular Weight

242.51 g/mol

IUPAC Name

(6-piperidin-1-ylpyridin-3-yl)boronic acid;hydrochloride

InChI

InChI=1S/C10H15BN2O2.ClH/c14-11(15)9-4-5-10(12-8-9)13-6-2-1-3-7-13;/h4-5,8,14-15H,1-3,6-7H2;1H

InChI Key

HYGSTBPJSBGDTD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1)N2CCCCC2)(O)O.Cl

Origin of Product

United States

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